Antibacterial Activity vs. 5-Bromo-1,3-dimethyluracil in Class of Brominated Uracils
5-Bromo-3,6-dimethyluracil exhibits measurable, though weak, anti-biofilm activity against Enterococcus faecalis, a property that may be enhanced in certain derivatives. Comparative data for the closely related analog 5-Bromo-1,3-dimethyluracil in a similar anti-biofilm assay shows significantly greater potency, highlighting the impact of the C6-methyl group on biological activity [1][2].
| Evidence Dimension | Inhibition of Enterococcus faecalis biofilm formation |
|---|---|
| Target Compound Data | IC50 = 125,000 nM (125 µM) |
| Comparator Or Baseline | 5-Bromo-1,3-dimethyluracil (CAS 7033-39-8): IC50 = 5,800 nM (5.8 µM) |
| Quantified Difference | ~21.6-fold lower potency for 5-bromo-3,6-dimethyluracil relative to its 1,3-dimethyl analog |
| Conditions | Assessed by crystal violet staining after 20-24 hrs incubation |
Why This Matters
This difference defines the compound's utility as a negative control or low-activity scaffold in anti-biofilm research, whereas the 1,3-dimethyl analog would be selected for higher potency.
- [1] BindingDB Entry BDBM50497186 (CHEMBL3115980). Antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation. IC50 = 1.25E+5 nM. View Source
- [2] BindingDB Entry BDBM50620314 (CHEMBL5428002). Antibiofilm activity against Enterococcus faecalis ATCC19433 assessed as inhibition of biofilm formation. IC50 = 5.80E+3 nM. View Source
